molecular formula C8H15BN2O3 B13547731 [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid

[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid

Cat. No.: B13547731
M. Wt: 198.03 g/mol
InChI Key: HVKNAJTZAUIUQJ-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with methoxyethyl and dimethyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typical.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for forming carbon-carbon bonds .

Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development .

Medicine: In medicine, boronic acids have been explored for their potential use in cancer therapy, particularly in boron neutron capture therapy (BNCT). The unique properties of boron allow it to selectively target cancer cells and deliver therapeutic radiation .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its reactivity and versatility .

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3,5-Dimethylphenylboronic acid

Comparison: Compared to these similar compounds, [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid offers unique structural features due to the presence of the pyrazole ring and the methoxyethyl groupFor example, the pyrazole ring can provide additional sites for functionalization, while the methoxyethyl group can enhance solubility and stability .

Properties

Molecular Formula

C8H15BN2O3

Molecular Weight

198.03 g/mol

IUPAC Name

[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H15BN2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h12-13H,4-5H2,1-3H3

InChI Key

HVKNAJTZAUIUQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1C)CCOC)C)(O)O

Origin of Product

United States

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